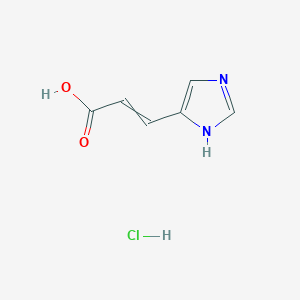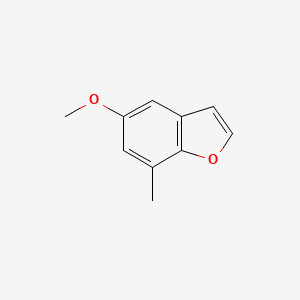
UNII-09BM0V691H
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of 5-(1-Methylethyl)-2,8-nonanedione can be achieved through various synthetic routes. One common method involves the reaction of appropriate ketones with isopropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: : Industrial production of 5-(1-Methylethyl)-2,8-nonanedione typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
化学反応の分析
Types of Reactions: : 5-(1-Methylethyl)-2,8-nonanedione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.
Substitution: Substitution reactions may involve halogenation or alkylation using appropriate halogenating agents or alkyl halides.
Major Products Formed: : The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: : In chemistry, 5-(1-Methylethyl)-2,8-nonanedione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology: : In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and related compounds.
Medicine: : In the medical field, 5-(1-Methylethyl)-2,8-nonanedione may be investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical agents.
Industry: : Industrial applications include its use as a chemical intermediate in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 5-(1-Methylethyl)-2,8-nonanedione involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including oxidation-reduction processes and enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form reactive intermediates and interact with cellular components.
類似化合物との比較
Similar Compounds: : Compounds similar to 5-(1-Methylethyl)-2,8-nonanedione include other ketones with similar structural features, such as 2,4-pentanedione and 2,6-heptanedione.
Uniqueness: : The uniqueness of 5-(1-Methylethyl)-2,8-nonanedione lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis distinguishes it from other ketones.
特性
CAS番号 |
55023-57-9 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
5-propan-2-ylnonane-2,8-dione |
InChI |
InChI=1S/C12H22O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h9,12H,5-8H2,1-4H3 |
InChIキー |
BREDJDFEELXLIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCC(=O)C)CCC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8467531.png)

![4-[4-(Pent-3-en-1-yl)cyclohexyl]benzonitrile](/img/structure/B8467550.png)




![[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene](/img/structure/B8467607.png)


![2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8467648.png)


![2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate](/img/structure/B8467657.png)
